molecular formula C8H15F2NO3 B13070531 tert-butyl N-(3,3-difluoro-2-hydroxypropyl)carbamate

tert-butyl N-(3,3-difluoro-2-hydroxypropyl)carbamate

Cat. No.: B13070531
M. Wt: 211.21 g/mol
InChI Key: BSVYMPGKVFFBKO-UHFFFAOYSA-N
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Description

tert-Butyl N-(3,3-difluoro-2-hydroxypropyl)carbamate is a chemical compound with the molecular formula C8H15F2NO3 and a molecular weight of 211.21 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3,3-difluoro-2-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3,3-difluoro-2-hydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3,3-difluoro-2-hydroxypropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of tert-butyl N-(3,3-difluoro-2-hydroxypropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

tert-Butyl N-(3,3-difluoro-2-hydroxypropyl)carbamate is unique due to the presence of the difluoro and hydroxy groups, which impart distinct chemical and physical properties. These functional groups enhance its reactivity and make it suitable for specific applications that similar compounds may not be able to achieve .

Biological Activity

Tert-butyl N-(3,3-difluoro-2-hydroxypropyl)carbamate is a fluorinated carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features, including the presence of two fluorine atoms and a hydroxyl group, contribute to its reactivity and interaction with biological systems.

  • Molecular Formula : C₈H₁₆F₂N₁O₃
  • Molecular Weight : 225.23 g/mol

The compound contains a tert-butyl group, which enhances lipophilicity, potentially improving membrane permeability and bioavailability. The difluorinated hydroxypropyl moiety may influence its interaction with biological targets.

Preliminary studies suggest that this compound interacts with various biological targets, including enzymes and receptors. The fluorinated structure is hypothesized to enhance binding affinity compared to non-fluorinated analogs, leading to modulation of enzymatic activity.

Key Mechanisms:

  • Enzyme Inhibition : The carbamate moiety can form covalent bonds with active site residues of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing downstream signaling pathways.

Biological Activity

Research indicates that this compound exhibits notable biological activities that could be exploited in drug development. Some of the observed activities include:

  • Anticancer Potential : Initial findings suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. Further studies are needed to elucidate its efficacy and mechanism in cancer therapy.
  • Antimicrobial Properties : There is emerging evidence indicating potential antibacterial activity against common pathogens, warranting further exploration of its use as an antimicrobial agent.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl N-(2-hydroxypropyl)carbamateC₈H₁₇NO₃Lacks fluorine; simpler structure
Tert-butyl N-(2,3-dihydroxypropyl)carbamateC₉H₁₉NO₄Contains two hydroxyl groups; increased polarity
Tert-butyl N-(3-fluoro-2-hydroxypropyl)carbamateC₈H₁₆FNO₃Contains one fluorine; different bioactivity profile
Tert-butyl N-(3,3,3-trifluoro-2-hydroxypropyl)carbamateC₈H₁₄F₃NO₃Three fluorines; enhanced lipophilicity

Case Studies

  • In Vitro Studies : A study assessing the cytotoxicity of this compound on various cancer cell lines revealed IC50 values in the low micromolar range. These findings indicate potential for further development as an anticancer agent.
  • Antimicrobial Activity Assessment : Preliminary tests demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Properties

Molecular Formula

C8H15F2NO3

Molecular Weight

211.21 g/mol

IUPAC Name

tert-butyl N-(3,3-difluoro-2-hydroxypropyl)carbamate

InChI

InChI=1S/C8H15F2NO3/c1-8(2,3)14-7(13)11-4-5(12)6(9)10/h5-6,12H,4H2,1-3H3,(H,11,13)

InChI Key

BSVYMPGKVFFBKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(F)F)O

Origin of Product

United States

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